molecular formula C11H6F3NO2 B1603559 7-(Trifluoromethyl)quinoline-2-carboxylic acid CAS No. 1092304-95-4

7-(Trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B1603559
CAS No.: 1092304-95-4
M. Wt: 241.17 g/mol
InChI Key: UJSASPCHJPRAQX-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2-carboxylic acid: is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate in the presence of a base can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-(Trifluoromethyl)quinoline-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating biological pathways .

Medicine: The compound’s fluorinated structure enhances its pharmacokinetic properties, making it a candidate for drug development. It has been investigated for its potential in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a component in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of specific signaling pathways .

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)quinoline-4-thiol
  • 2-(Trifluoromethyl)quinoline
  • 4-Hydroxy-7-(trifluoromethyl)quinoline

Comparison: Compared to other fluorinated quinolines, 7-(Trifluoromethyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

7-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSASPCHJPRAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608119
Record name 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092304-95-4
Record name 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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